3-(Difluoromethyl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl iodide and trifluoromethyl iodide in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine
Uniqueness
3-(Difluoromethyl)-4-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. This dual substitution enhances its reactivity and potential for diverse applications compared to compounds with only one fluorinated group.
Properties
Molecular Formula |
C7H4F5N |
---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-3-13-2-1-5(4)7(10,11)12/h1-3,6H |
InChI Key |
YVZATTJZEGIUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.